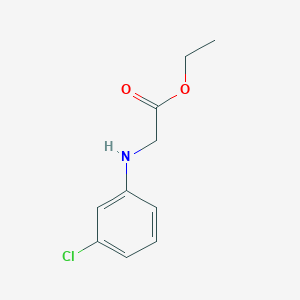

(3-Chloro-phenylamino)-acetic acid ethyl ester

説明

(3-Chloro-phenylamino)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that ethyl 2-[(3-chlorophenyl)amino]acetate may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound may have a broad range of effects at the molecular and cellular levels .

生物活性

(3-Chloro-phenylamino)-acetic acid ethyl ester is a compound characterized by its unique structure, which includes a chloro-substituted phenyl group attached to an amino group and an ethyl ester of acetic acid. This compound belongs to the class of amino acids and derivatives, often utilized in various chemical and biological applications. The potential biological activities of this compound are of significant interest due to the presence of functional groups that suggest antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. Many derivatives in this category have demonstrated the ability to inhibit bacterial growth, including strains such as Staphylococcus aureus and Escherichia coli. A study highlighted that compounds with chloro-substituents generally enhance antimicrobial efficacy due to increased lipophilicity, which aids in cellular uptake .

| Compound Name | Activity | Reference |

|---|---|---|

| 3-Chloro-phenylamino-acetic acid ethyl ester | Antimicrobial against Gram-positive and Gram-negative bacteria | |

| 4-Chloroaniline | Used in dye manufacturing; potential antimicrobial properties | |

| 2-Amino-4-chlorobenzoic acid | Exhibits anti-inflammatory properties |

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. Similar compounds have shown promise as potential inhibitors of various cancer cell lines. For instance, derivatives containing chloro-substituents have been noted for their ability to inhibit the proliferation of colon cancer cell lines such as HCT-116 and SW-620, with some exhibiting a GI50 value in the nanomolar range .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression, potentially through covalent modification or competitive inhibition.

- Receptor Binding : Similar compounds have shown high binding affinity to various receptors, influencing signaling pathways related to cell growth and inflammation .

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on structurally related compounds provides insights into its potential:

- Anticancer Studies : A study on related chloro-substituted compounds demonstrated significant inhibition of tumor growth in rat models induced with colon cancer. These findings suggest a pathway for exploring this compound as a therapeutic agent against cancer .

- Antimicrobial Efficacy : In vitro tests have shown that esters containing similar structures exhibit enhanced antimicrobial activity compared to their corresponding acids. This trend indicates that the introduction of an ethyl ester group may improve the compound's efficacy against microbial pathogens .

科学的研究の応用

The presence of both chloro and amino functional groups suggests that (3-Chloro-phenylamino)-acetic acid ethyl ester may exhibit significant biological activities, similar to other compounds in its class. Research indicates potential applications in:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains, suggesting that this compound could be investigated for its antibacterial properties.

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which are of interest in therapeutic applications.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound could be evaluated for their ability to inhibit cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antimicrobial Evaluation : A study demonstrated that structurally similar compounds exhibited significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The effectiveness of these compounds was measured using minimum inhibitory concentration (MIC) assays, indicating that this compound warrants similar investigation.

- Anticancer Research : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, suggesting that this compound might also have anticancer properties. Further research is needed to elucidate its mechanism of action and therapeutic potential against specific cancer types.

- Inflammation Studies : Research on similar amino acid derivatives has indicated potential anti-inflammatory effects, which could be replicated in studies involving this compound, offering insights into its use as a therapeutic agent for inflammatory diseases.

特性

IUPAC Name |

ethyl 2-(3-chloroanilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-14-10(13)7-12-9-5-3-4-8(11)6-9/h3-6,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSGZTSPLQPIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00307187 | |

| Record name | (3-Chloro-phenylamino)-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2573-31-1 | |

| Record name | 2573-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Chloro-phenylamino)-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。